N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-nitroimidazol-4-amine |
InChI |
InChI=1S/C6H10N4O2/c1-8(2)6-5(10(11)12)7-4-9(6)3/h4H,1-3H3 |
InChI Key |
XLEJYIZWEHJNGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features an imidazole ring with a nitro group (-NO₂) at position 4 and a dimethylated amine (-N(CH₃)₂) at position 5, while position 1 is methylated to form the 1H-imidazole backbone. The molecular formula is C₆H₁₁N₅O₂ , with a molecular weight of 185.19 g/mol. The SMILES notation is CN1C=C(N(C)C)N=C1N+[O-] , reflecting the substitution pattern.
Reactivity Considerations
-
The nitro group at position 4 deactivates the ring toward electrophilic substitution but stabilizes adjacent charges through resonance.
-
The N,N-dimethylamine at position 5 acts as a moderate electron-donating group, influencing nitration regioselectivity during synthesis.
Synthetic Strategies for Imidazole Derivatives
Ring Construction vs. Post-Functionalization
Imidazole derivatives are typically synthesized via:
-
Cyclization reactions (e.g., Debus-Radziszewski reaction) using α-hydroxyketones and ammonia.
-
Post-functionalization of pre-formed imidazoles through nitration, alkylation, or acylation.
For this compound, post-functionalization is preferred due to the need for precise substituent placement.
Nitration Methods in Imidazole Chemistry
Electrophilic Nitration
Nitration of imidazoles typically employs HNO₃/H₂SO₄ under controlled conditions. The nitro group is introduced at positions ortho or para to electron-donating groups. In N,N,1-Trimethyl-1H-imidazol-5-amine, the dimethylamine group directs nitration to position 4.
Example Protocol (Hypothetical)
-
Dissolve N,N,1-Trimethyl-1H-imidazol-5-amine (1.0 equiv) in H₂SO₄ (10 equiv) at 0°C.
-
Add HNO₃ (1.2 equiv) dropwise, maintaining temperature < 5°C.
-
Stir for 4–6 hours, then quench with ice water.
-
Extract with dichloromethane, dry, and purify via recrystallization.
Alternative Nitration Approaches
-
Mixed Acid Systems : HNO₃/Ac₂O for milder conditions.
-
Nitronium Tetrafluoroborate (NO₂BF₄) : Useful for sensitive substrates but costly.
Alkylation and Methylation Techniques
N-Methylation of Imidazoles
Methylation is achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base (e.g., K₂CO₃).
Stepwise Methylation of 1H-Imidazol-5-amine
-
Ring Methylation (Position 1) :
-
React 1H-imidazol-5-amine with CH₃I in DMF/K₂CO₃ to yield 1-methyl-1H-imidazol-5-amine.
-
-
Amine Dimethylation (Position 5) :
Case Studies and Patent-Based Synthesis Approaches
Nitroimidazole Synthesis via Ozonolysis (Adapted from US4117229A)
A patent method for 5-nitro-1-(phenylmethyl)-1H-imidazole-4-carboxylic acid involves:
Alkylation of Nitroimidazoles (WO2015005615A1)
A benzimidazole derivative synthesis uses:
-
Coupling of 5-nitroimidazole with pivalimidamide.
-
Methylation using methyl iodide under basic conditions.
Adaptation : Similar conditions could methylate a nitroimidazole precursor.
Challenges and Optimization
Regioselectivity in Nitration
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N,N,1-Trimethyl-4-amino-1H-imidazol-5-amine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
Antimicrobial Properties
N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine has been investigated for its antimicrobial and antifungal properties. Studies indicate that it may inhibit specific enzymes involved in inflammatory processes, which could be beneficial in treating infections caused by resistant bacterial strains. Its structural configuration enhances lipophilicity, allowing for better interaction with biological systems.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibitory effects, with minimum inhibitory concentration (MIC) values highlighting its potential as a therapeutic agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Potential
The compound's ability to modulate inflammatory pathways positions it as a candidate for anti-inflammatory drug development. Preliminary findings suggest that it may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
Cancer Research Applications
This compound has also been explored for its anticancer properties. Its mechanism of action may involve the inhibition of specific cancer cell proliferation pathways.
Case Study: Anticancer Activity
In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7). The observed IC50 value was 15 µM after 48 hours of treatment, indicating promising potential for further development in oncology .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Mechanistic Studies
Research involving interaction studies has focused on elucidating the binding affinity of this compound to various enzymes and receptors. These studies aim to clarify its mechanism of action and identify potential therapeutic targets.
Findings from Molecular Docking Studies
Molecular docking studies have shown that this compound interacts favorably with several targets associated with microbial resistance and inflammation, suggesting a multifaceted role in pharmacological applications .
Synthesis and Chemical Properties
The synthesis of this compound typically involves straightforward organic reactions that yield high purity products suitable for research applications. Its molecular formula is C6H10N4O2, with a molecular weight of approximately 158.17 g/mol.
Summary of Applications
| Application Area | Details |
|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria; MIC values indicate significant activity. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential therapeutic use in inflammatory diseases. |
| Anticancer | Cytotoxic effects on cancer cell lines; IC50 values suggest effectiveness in inhibiting growth. |
| Mechanistic Insights | Binding studies reveal interactions with key biological targets related to inflammation and resistance. |
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine and related imidazole derivatives:
Key Comparisons :
Substituent Effects on Reactivity :
- The nitro group in this compound and its analogs (e.g., 1-Methyl-4-nitro-1H-imidazol-5-amine) increases electrophilicity, making these compounds reactive toward nucleophilic attack. This property is leveraged in synthetic pathways for pharmaceuticals and agrochemicals .
- Methyl groups enhance lipophilicity and metabolic stability. For example, the tertiary amine in N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine improves membrane permeability compared to primary amines .
Biological Activity :
- Fluorinated analogs like 5-(4-fluorophenyl)-1H-imidazol-2-amine demonstrate enhanced binding affinity to biological targets due to fluorine’s electronegativity and small atomic radius. This is critical in drug design for optimizing pharmacokinetics .
- Compounds with triazine or benzothiadiazole moieties (e.g., tizanidine ) exhibit specific receptor interactions, such as muscle relaxant activity via α₂-adrenergic agonism .
Synthetic Routes :
- Imidazole derivatives are often synthesized via multicomponent reactions or nucleophilic substitution. For instance, 1-Methyl-4-nitro-1H-imidazol-5-amine can be synthesized by nitration of methylated imidazole precursors , while imidazo[2,1-b]thiazole derivatives are prepared using iodine/DMSO-mediated cyclization .
Biological Activity
N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family, characterized by its unique structural features, including three methyl groups and a nitro group. This configuration significantly influences its chemical properties and biological activities. The compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and antifungal domains.
The molecular formula of this compound is , with a molecular weight of approximately 158.17 g/mol. The presence of multiple methyl groups enhances its lipophilicity, potentially increasing its interaction with biological systems and improving its pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action appears to involve the inhibition of specific enzymes linked to inflammatory processes and microbial resistance pathways. For instance, studies have shown that it can inhibit the growth of various Gram-negative and Gram-positive bacteria, making it a candidate for further pharmacological evaluation .
Table 1: Antimicrobial Activity Data
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 22 |
| Staphylococcus aureus | 25 |
| Candida albicans | 19 |
| Aspergillus niger | 21 |
This data suggests that the compound could be effective against a range of pathogens, particularly in settings where antibiotic resistance is a concern.
The biological activity of this compound is believed to stem from the conversion of its nitro group into reactive intermediates upon reduction within microbial cells. These intermediates can lead to DNA damage through strand breaks, ultimately causing cell death . This mechanism is similar to that observed in other nitroimidazole compounds, which have been widely studied for their antibacterial properties.
Case Studies
A notable study investigated the efficacy of this compound against metronidazole-resistant strains of Helicobacter pylori. The compound demonstrated substantial inhibition in disk diffusion assays, with inhibition zones comparable to or exceeding those observed with standard antibiotics . This highlights its potential as an alternative treatment option in cases where traditional therapies fail.
Structural Comparisons
To understand the unique properties of this compound better, it is useful to compare it with other imidazole derivatives:
Table 2: Comparison of Imidazole Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methyl-4-nitroimidazol-5-amines | Contains one methyl group and a nitro group | Used as an impurity in immunosuppressants |
| 2-Methylbenzimidazole | Fused benzene ring with an imidazole structure | Exhibits different biological activities |
| N,N-Dimethylimidazole | Simple imidazole derivative | Known for its role in various biochemical processes |
N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amines' structural configuration enhances its reactivity and biological profile compared to these derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
